molecular formula C31H50N2O7 B12625664 D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine CAS No. 921934-25-0

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine

Cat. No.: B12625664
CAS No.: 921934-25-0
M. Wt: 562.7 g/mol
InChI Key: KXIIZICFKMKVRX-SQHAQQRYSA-N
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Description

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is a complex chemical compound that combines elements of both D-alanine and L-serine with a long-chain fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves multiple steps, starting with the preparation of the individual components. The synthesis typically begins with the esterification of 4-ethylbenzoic acid with hexadecanol to form the ester. This ester is then coupled with D-alanine and L-serine through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity. The process would also include purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the ester or peptide bonds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide bond formation and esterification reactions.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.

    Industry: Utilized in the development of novel materials and surfactants.

Mechanism of Action

The mechanism of action of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in cell signaling. For example, it may interact with glycine receptors and upregulate PPAR-γ, leading to neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is unique due to its combination of a long-chain fatty acid ester with a peptide structure. This unique structure allows it to interact with both lipid membranes and peptide receptors, making it a versatile compound for various applications.

Properties

CAS No.

921934-25-0

Molecular Formula

C31H50N2O7

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid

InChI

InChI=1S/C31H50N2O7/c1-3-25-18-20-26(21-19-25)31(38)39-22-16-14-12-10-8-6-4-5-7-9-11-13-15-17-28(34)40-23-27(30(36)37)33-29(35)24(2)32/h18-21,24,27H,3-17,22-23,32H2,1-2H3,(H,33,35)(H,36,37)/t24-,27+/m1/s1

InChI Key

KXIIZICFKMKVRX-SQHAQQRYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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